2-Methylhexyl acrylate 2-Methylhexyl acrylate
Brand Name: Vulcanchem
CAS No.: 45019-22-5
VCID: VC16967915
InChI: InChI=1S/C10H18O2/c1-4-6-7-9(3)8-12-10(11)5-2/h5,9H,2,4,6-8H2,1,3H3
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

2-Methylhexyl acrylate

CAS No.: 45019-22-5

Cat. No.: VC16967915

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

2-Methylhexyl acrylate - 45019-22-5

Specification

CAS No. 45019-22-5
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name 2-methylhexyl prop-2-enoate
Standard InChI InChI=1S/C10H18O2/c1-4-6-7-9(3)8-12-10(11)5-2/h5,9H,2,4,6-8H2,1,3H3
Standard InChI Key LWZNQGJGMBRAII-UHFFFAOYSA-N
Canonical SMILES CCCCC(C)COC(=O)C=C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Name: 2-methylhexyl prop-2-enoate .
Synonyms: 2-Methylhexyl acrylate, 2-Propenoic acid 2-methylhexyl ester, EINECS 256-179-2 .
CAS Registry Number: 45019-22-5 .
Molecular Formula: C10H18O2\text{C}_{10}\text{H}_{18}\text{O}_2 with a molecular weight of 170.25 g/mol .
SMILES Notation: CCCCC(C)COC(=O)C=C\text{CCCCC(C)COC(=O)C=C}, representing a branched hexyl chain esterified with acrylic acid .
3D Conformation: The compound adopts a flexible structure due to the unsaturated acrylate group and branched alkyl chain, favoring conformations that minimize steric hindrance .

Physicochemical Properties

Key computed and inferred properties are summarized below:

PropertyValueMethod/Source
Molecular Weight170.25 g/molPubChem Computed
XLogP3 (Partition Coefficient)3.7PubChem Computed
Hydrogen Bond Donor Count0PubChem Computed
Hydrogen Bond Acceptor Count2PubChem Computed
Topological Polar Surface Area26.3 ŲPubChem Computed

Experimental data on boiling point, melting point, and density are absent in the reviewed literature. The compound’s moderate hydrophobicity suggests limited water solubility, aligning with trends observed in alkyl acrylates .

Synthesis and Production Pathways

While no direct synthesis methods for 2-methylhexyl acrylate are detailed in the provided sources, its production likely follows conventional acrylate esterification protocols. A plausible route involves:

  • Esterification: Reacting acrylic acid with 2-methylhexanol in the presence of an acid catalyst (e.g., sulfuric acid) .

  • Purification: Distillation or extraction to isolate the ester from unreacted precursors and byproducts .

Notably, the patent for 2-ethylhexyl acrylate synthesis highlights challenges in neutralizing acidic byproducts (e.g., alkyl hydrogensulfates) and minimizing saponification. Similar issues may arise in 2-methylhexyl acrylate production, necessitating precise pH control and stabilizers to prevent polymerization .

Research Gaps and Future Directions

Current literature on 2-methylhexyl acrylate is sparse, with critical gaps in:

  • Experimental Physicochemical Data: Melting/boiling points, solubility, and stability under storage conditions.

  • Toxicological Profiles: Acute and chronic exposure effects in biological systems.

  • Application-Specific Studies: Performance in polymer matrices compared to established acrylates like 2-ethylhexyl acrylate .

Addressing these gaps will require collaborative efforts between academic and industrial researchers to explore the compound’s full potential.

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